Heptafluorobutyric acid

Catalog No.
S539035
CAS No.
375-22-4
M.F
C4HF7O2
C3F7COOH
M. Wt
214.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptafluorobutyric acid

CAS Number

375-22-4

Product Name

Heptafluorobutyric acid

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoic acid

Molecular Formula

C4HF7O2
C3F7COOH

Molecular Weight

214.04 g/mol

InChI

InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13)

InChI Key

YPJUNDFVDDCYIH-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O

solubility

Soluble in DMSO

Synonyms

heptafluorobutyric acid, perfluorobutanoic acid, perfluorobutyrate, perfluorobutyric acid, perfluorobutyric acid, potassium salt, perfluorobutyric acid, silver (1+) salt, perfluorobutyric acid, sodium salt

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O

The exact mass of the compound Heptafluorobutyric acid is 213.99 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 820. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. It belongs to the ontological category of fluoroalkanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Heptafluorobutyric acid (CAS: 375-22-4) is a highly hydrophobic, perfluorinated strong carboxylic acid (pKa ~0.17) primarily procured as a volatile ion-pairing reagent for reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) . Featuring a longer perfluoroalkyl chain than the industry-standard trifluoroacetic acid (TFA), HFBA offers significantly higher hydrophobicity while maintaining the complete volatility (boiling point 120 °C) required for mass spectrometry. This structural difference allows HFBA to form stronger, more lipophilic ion pairs with basic functional groups on peptides, proteins, and polar small molecules. Consequently, industrial and analytical buyers prioritize HFBA when standard modifiers fail to retain highly hydrophilic analytes or when orthogonal selectivity is required to resolve complex mixtures without resorting to non-volatile salts [1].

Substituting HFBA with more common acidic modifiers like TFA or formic acid frequently results in critical method failures during the analysis and purification of highly polar or basic compounds. While formic acid minimizes ion suppression in MS, it lacks the ion-pairing strength to yield sharp peak shapes for basic peptides [1]. Conversely, while TFA provides excellent peak shapes, its short two-carbon chain often provides insufficient hydrophobicity to retain short, highly charged, or hydrophilic peptides, causing them to elute prematurely in the column void volume [1]. Furthermore, substituting HFBA with traditional long-chain ion-pairing agents like sodium heptanesulfonate provides the necessary retention but introduces non-volatile salts that permanently contaminate LC-MS ion sources and evaporative light scattering detectors (ELSD) . HFBA bridges this gap by offering the strong retention of a long-chain ion-pair reagent alongside the strict volatility required for modern MS workflows.

Enhanced RP-HPLC Retention for Highly Hydrophilic and Basic Peptides

The addition of HFBA to mobile phases significantly increases the retention of short, highly charged, and hydrophilic peptides compared to standard formic acid or TFA baselines [1]. Quantitative chromatographic modeling demonstrates that supplementing standard eluents with HFBA increases peptide retention by up to 10% acetonitrile equivalent [1]. This retention shift is highly specific to the number of basic residues on the analyte, allowing molecules that would normally co-elute in the void volume under TFA conditions to be effectively captured and resolved on standard reversed-phase columns [2].

Evidence DimensionPeptide retention shift in RP-HPLC
Target Compound DataUp to 10% acetonitrile equivalent increase in retention
Comparator Or Baseline0.1% Formic acid / 0.1% TFA
Quantified DifferenceSubstantial retention increase proportional to basic residue count
ConditionsRP-HPLC of highly charged tryptic peptides

Procurement of HFBA is essential for laboratories that need to analyze or purify highly polar peptides that fail to retain on standard reversed-phase columns using conventional TFA modifiers.

Orthogonal Selectivity for Two-Dimensional Peptide Purification

HFBA provides a completely different selectivity profile compared to TFA, making it a critical reagent for resolving co-eluting impurities. In preparative chromatography of complex synthetic peptides, fractions that exhibit poor resolution under TFA-modified gradients—often presenting as unresolved leading or trailing shoulders—can be baseline-resolved by switching the ion-pairing agent to HFBA [1]. Because the retention increase with HFBA scales directly with the overall positive charge of the molecule, re-chromatographing TFA-derived fractions in an HFBA solvent system introduces an orthogonal separation mechanism, effectively separating target peptides from closely related deletion sequences [2].

Evidence DimensionChromatographic selectivity and impurity resolution
Target Compound DataBaseline resolution of closely eluting impurities based on positive charge
Comparator Or BaselineTFA (yields co-eluting shoulders for similarly hydrophobic impurities)
Quantified DifferenceOrthogonal retention shift enabling 2D purification
ConditionsPreparative RP-HPLC of synthetic peptide mixtures

Sourcing HFBA enables process chemists to rescue impure peptide batches by applying a secondary, orthogonal purification step without changing the stationary phase.

Volatility and MS/ELSD Compatibility vs. Traditional Alkyl Sulfonates

For the retention of extremely polar small molecules like underivatized amino acids, strong hydrophobic ion-pairing is required. While sodium heptanesulfonate provides this retention, it is strictly incompatible with mass spectrometry and evaporative light scattering detection (ELSD) due to its non-volatile nature . HFBA (boiling point 120 °C, vapor pressure ~10 mmHg at 25 °C) provides equivalent lipophilic ion-pairing strength for basic analytes while being completely volatile . This allows for direct coupling of highly retentive ion-pair chromatography with MS and ELSD detectors without the risk of source fouling associated with non-volatile salts .

Evidence DimensionDetector compatibility and volatility
Target Compound Data100% volatile (BP 120 °C), fully MS/ELSD compatible
Comparator Or BaselineSodium heptanesulfonate (non-volatile, incompatible with MS/ELSD)
Quantified DifferenceComplete elimination of solid salt deposition in detector sources
ConditionsLC-MS and LC-ELSD analysis of polar basic compounds

Buyers must select HFBA over traditional sulfonate salts when developing LC-MS or LC-ELSD methods for highly polar analytes to prevent catastrophic contamination of expensive detector hardware.

Preparative Purification of Highly Polar Synthetic Peptides

HFBA is the reagent of choice for the preparative RP-HPLC purification of short, basic, or highly hydrophilic synthetic peptides [1]. Because these molecules often elute too early under standard TFA conditions, HFBA's longer perfluoroalkyl chain provides the necessary hydrophobicity to increase column retention, allowing for proper gradient elution and the resolution of synthesis impurities [2].

Orthogonal 2D-LC Method Development

In complex proteomics or industrial peptide manufacturing, HFBA is used as a secondary mobile phase modifier for two-dimensional liquid chromatography [2]. Fractions that cannot be resolved using a primary TFA or formic acid method are subjected to an HFBA gradient, which separates the analytes based on their positive charge rather than intrinsic hydrophobicity, ensuring ultra-high purity of the final product[2].

LC-MS and ELSD Analysis of Underivatized Amino Acids

For the direct analysis of underivatized amino acids and biogenic amines, HFBA replaces non-volatile alkyl sulfonate salts . Its combination of strong ion-pairing capability and complete volatility ensures that these highly polar compounds are adequately retained on reversed-phase columns while protecting sensitive mass spectrometer ion sources and evaporative light scattering detectors from salt contamination .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless liquid with an unpleasant odor; [MSDSonline]

XLogP3

2.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

213.98647640 g/mol

Monoisotopic Mass

213.98647640 g/mol

Boiling Point

121.0 °C

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

-17.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

12VHZ8L29I

Related CAS

2218-54-4 (hydrochloride salt)
3794-64-7 (silver(1+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 168 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 168 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 167 of 168 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (71.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

6.37 mmHg

Pictograms

Corrosive

Other CAS

375-22-4

Wikipedia

Perfluorobutanoic_acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)

General Manufacturing Information

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-: ACTIVE

Dates

Last modified: 08-15-2023
1: Thomas J, Serrato A 3rd, Lin W, Jäger W, Xu Y. Perfluorobutyric acid and its monohydrate: a chirped pulse and cavity based fourier transform microwave spectroscopic study. Chemistry. 2014 May 12;20(20):6148-53. doi: 10.1002/chem.201304321. Epub 2014 Apr 22. PubMed PMID: 24756992.
2: Yamada A, Bemrah N, Veyrand B, Pollono C, Merlo M, Desvignes V, Sirot V, Oseredczuk M, Marchand P, Cariou R, Antignac JP, Le Bizec B, Leblanc JC. Perfluoroalkyl acid contamination and polyunsaturated fatty acid composition of French freshwater and marine fishes. J Agric Food Chem. 2014 Jul 30;62(30):7593-603. doi: 10.1021/jf501113j. Epub 2014 Jul 16. PubMed PMID: 25004121.
3: Seiler N, Werner G, Fischer HA, von Bernd Knötgen M, Hinz H. [Relationships between polyamines and nucleic acids. I. Influence of food deprivation, phenobarbital and perfluorobutyric acid on the nucleic acid, spermine and spermidine content of mouse liver]. Hoppe Seylers Z Physiol Chem. 1969 Jun;350(6):676-82. German. PubMed PMID: 5799706.
4: Xie W, Qin X, Teraoka I, Gross RA. Comparison of retention behavior of oligolysine and oligoarginine in ion-pairing chromatography using heptafluorobutyric acid. Anal Bioanal Chem. 2013 Dec;405(30):9739-46. doi: 10.1007/s00216-013-7397-9. Epub 2013 Oct 10. PubMed PMID: 24114467.
5: Gebbink WA, Berger U, Cousins IT. Estimating human exposure to PFOS isomers and PFCA homologues: the relative importance of direct and indirect (precursor) exposure. Environ Int. 2015 Jan;74:160-9. doi: 10.1016/j.envint.2014.10.013. Epub 2014 Oct 28. PubMed PMID: 25454233.
6: Seiler N, Werner G, Fischer HA. [Effect of food deprivation, phenobarbital and perfluorobutyric acid on the content of nucleic acids, spermidine and spermine in the mouse liver]. Naunyn Schmiedebergs Arch Exp Pathol Pharmakol. 1969;263(1):252-3. German. PubMed PMID: 5804274.
7: Hung SH, Yu MJ, Wang NH, Hsu RY, Wei GJ, Her GR. An integrated electrophoretic mobility control device with split design for signal improvement in liquid chromatography-electrospray ionization mass spectrometry analysis of aminoglycosides using a heptafluorobutyric acid containing mobile phase. Anal Chim Acta. 2016 Aug 24;933:156-63. doi: 10.1016/j.aca.2016.05.039. Epub 2016 Jun 1. PubMed PMID: 27497008.
8: Takagi A, Sai K, Umemura T, Hasegawa R, Kurokawa Y. Short-term exposure to the peroxisome proliferators, perfluorooctanoic acid and perfluorodecanoic acid, causes significant increase of 8-hydroxydeoxyguanosine in liver DNA of rats. Cancer Lett. 1991 Apr;57(1):55-60. PubMed PMID: 2025879.
9: Krippner J, Brunn H, Falk S, Georgii S, Schubert S, Stahl T. Effects of chain length and pH on the uptake and distribution of perfluoroalkyl substances in maize (Zea mays). Chemosphere. 2014 Jan;94:85-90. doi: 10.1016/j.chemosphere.2013.09.018. Epub 2013 Oct 3. PubMed PMID: 24095614.
10: Bizkarguenaga E, Zabaleta I, Prieto A, Fernández LA, Zuloaga O. Uptake of 8:2 perfluoroalkyl phosphate diester and its degradation products by carrot and lettuce from compost-amended soil. Chemosphere. 2016 Jun;152:309-17. doi: 10.1016/j.chemosphere.2016.02.130. Epub 2016 Mar 15. PubMed PMID: 26991379.
11: Xie W, Qin X, Teraoka I, Gross RA. Cooperative effect in ion pairing of oligolysine with heptafluorobutyric acid in reversed-phase chromatography. J Chromatogr A. 2011 Oct 28;1218(43):7765-70. doi: 10.1016/j.chroma.2011.08.002. Epub 2011 Aug 10. Erratum in: J Chromatogr A. 2012 Jun 15;1242:101. PubMed PMID: 21937049.
12: Post GB, Louis JB, Lippincott RL, Procopio NA. Occurrence of perfluorinated compounds in raw water from New Jersey public drinking water systems. Environ Sci Technol. 2013;47(23):13266-75. doi: 10.1021/es402884x. Epub 2013 Nov 19. PubMed PMID: 24187954.
13: Harding DR, Bishop CA, Tarttelin MF, Hancock WS. Use of perfluoroalkanoic acids as volatile ion pairing reagents in preparative HPLC. Int J Pept Protein Res. 1981 Aug;18(2):214-20. PubMed PMID: 7309379.
14: Wang P, Lu Y, Wang T, Zhu Z, Li Q, Zhang Y, Fu Y, Xiao Y, Giesy JP. Transport of short-chain perfluoroalkyl acids from concentrated fluoropolymer facilities to the Daling River estuary, China. Environ Sci Pollut Res Int. 2015 Jul;22(13):9626-36. doi: 10.1007/s11356-015-4090-x. Epub 2015 Jan 24. PubMed PMID: 25616381.
15: Pérez F, Nadal M, Navarro-Ortega A, Fàbrega F, Domingo JL, Barceló D, Farré M. Accumulation of perfluoroalkyl substances in human tissues. Environ Int. 2013 Sep;59:354-62. doi: 10.1016/j.envint.2013.06.004. Epub 2013 Jul 25. PubMed PMID: 23892228.
16: Shi Y, Vestergren R, Xu L, Song X, Niu X, Zhang C, Cai Y. Characterizing direct emissions of perfluoroalkyl substances from ongoing fluoropolymer production sources: A spatial trend study of Xiaoqing River, China. Environ Pollut. 2015 Nov;206:104-12. doi: 10.1016/j.envpol.2015.06.035. Epub 2015 Jul 7. PubMed PMID: 26160670.
17: He Y, Cook KS, Littlepage E, Cundy J, Mangalathillam R, Jones MT. Ion-pair reversed phase liquid chromatography with ultraviolet detection for analysis of ultraviolet transparent cations. J Chromatogr A. 2015 Aug 21;1408:261-6. doi: 10.1016/j.chroma.2015.07.026. Epub 2015 Jul 13. PubMed PMID: 26195039.
18: Rota P, Anastasia L, Allevi P. Elucidation of several neglected reactions in the GC-MS identification of sialic acids as heptafluorobutyrates calls for an urgent reassessment of previous claims. Org Biomol Chem. 2015 May 7;13(17):4931-9. doi: 10.1039/c5ob00081e. PubMed PMID: 25813858.
19: Zhu Z, Wang T, Meng J, Wang P, Li Q, Lu Y. Perfluoroalkyl substances in the Daling River with concentrated fluorine industries in China: seasonal variation, mass flow, and risk assessment. Environ Sci Pollut Res Int. 2015 Jul;22(13):10009-18. doi: 10.1007/s11356-015-4189-0. Epub 2015 Feb 11. PubMed PMID: 25666478.
20: Eriksson U, Kärrman A, Rotander A, Mikkelsen B, Dam M. Perfluoroalkyl substances (PFASs) in food and water from Faroe Islands. Environ Sci Pollut Res Int. 2013 Nov;20(11):7940-8. doi: 10.1007/s11356-013-1700-3. Epub 2013 Apr 16. PubMed PMID: 23589272.

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